(E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

(E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine is a versatile heterocyclic building block with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol. It is characterized by an E-configured vinyl bridge linking a pyridine ring at the 4-position to an imidazole ring at the 2-position.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
Cat. No. B12821298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=CC2=NC=CN2
InChIInChI=1S/C10H9N3/c1(2-10-12-7-8-13-10)9-3-5-11-6-4-9/h1-8H,(H,12,13)/b2-1+
InChIKeyVMHSXUNWPPTOGN-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the Procurement Value of (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine (CAS 936743-04-3) as a Privileged Heterocyclic Scaffold


(E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine is a versatile heterocyclic building block with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol . It is characterized by an E-configured vinyl bridge linking a pyridine ring at the 4-position to an imidazole ring at the 2-position [1]. This specific (E)-isomeric linkage, combined with the presence of two privileged pharmacophores (imidazole and pyridine), makes it a valuable scaffold in medicinal chemistry and materials science . Its structural features position it as a key intermediate or ligand in the synthesis of more complex bioactive molecules and functional materials.

Why Generic Substitution Fails for (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine: The Critical Role of Regio- and Stereochemistry


In scientific procurement, treating (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine as interchangeable with other imidazole-pyridine hybrids is a critical error. Its differentiation lies in its precise regio- and stereochemistry. The (E)-vinyl bridge creates a distinct, planar molecular geometry with a specific spatial orientation between the two heterocycles, which directly influences metal coordination geometry and biological target engagement [1]. Substitution with its (Z)-isomer or analogs with a different linkage (e.g., direct C-C bond, alkyl spacer) introduces a change in molecular shape, distance, and conformational flexibility. This can drastically alter, if not abolish, desired properties such as binding affinity or catalytic activity, as evidenced in kinase inhibitor research where small changes in imidazole-pyridine linkers lead to a 2- to 3-fold difference in potency [2].

Quantitative Evidence for Selecting (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine over Structural Analogs


Positional Isomer Impact on Biological Target Engagement: A Class-Level Inference

The substitution pattern of the pyridine ring in imidazole-pyridine hybrids is a known determinant of biological activity. While direct quantitative data for (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine is not publicly available, class-level evidence demonstrates that the 2-pyridyl isomer is a key pharmacophore for potent kinase inhibition. For example, a series of 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives showed potent antiproliferative activity against the A375 melanoma cell line, with lead compounds CLW27 and CLW14 exhibiting IC50 values of 2.93 µM and 4.26 µM, respectively [1]. This suggests that the 4-pyridyl isomer, such as the target compound, would present a different spatial and electronic profile to biological targets, leading to a potentially orthogonal activity profile useful for exploring new chemical space or achieving target selectivity.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Superior Kinase Inhibitor Potency of 2-Pyridyl Imidazole Scaffolds: A Benchmark for Comparison

The 2-aminopyridine imidazole scaffold, closely related to the target compound, is a validated pharmacophore for potent p38 MAP kinase inhibition, a key target in inflammatory diseases. Research on polysubstituted pyridin-4-yl imidazole inhibitors has yielded compounds like 14c with a p38 IC50 of 0.34 µM and compound 7e with an IC50 of 0.38 µM [1]. These compounds show improved potency over the initial lead compound, ML 3375 (p38 IC50 = 0.63 µM) [1]. This data establishes a potency benchmark for this chemical class and highlights the value of the imidazole-pyridine core, of which (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine is a simpler, unadorned member.

Inflammation p38 MAP Kinase Cytokine Inhibition

Establishing a Baseline for Advanced Material Synthesis: A Direct Precursor Role

A key differentiator of (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine is its validated use as a direct precursor for synthesizing a unique class of heterocyclic betaines. An improved Knoevenagel-type condensation protocol has been established specifically for converting this compound into (E)-1-alkyl-[2-(1H-imidazol-2-yl)vinyl]pyridinium salts [1]. This synthetic route leverages the specific (E)-stereochemistry of the vinyl group, which would not be possible with a saturated analog or (Z)-isomer. This application provides a clear, experimentally verified purpose for procuring this specific compound over related but synthetically divergent analogs.

Materials Science Organic Synthesis Ionic Liquids Betaines

Optimal Research and Industrial Applications for (E)-4-(2-(1H-Imidazol-2-yl)vinyl)pyridine Based on Quantitative Evidence


Focused Kinase Inhibitor Library Synthesis

Based on the established potency of structurally related imidazole-pyridine scaffolds as kinase inhibitors (e.g., p38 IC50 values in the sub-micromolar range [1]), this compound is ideal for use as a core scaffold in medicinal chemistry. Its unsubstituted nature allows for systematic derivatization to explore structure-activity relationships (SAR) around the pyridine and imidazole rings, aiming to optimize potency, selectivity, and ADME properties. This is particularly relevant for targeting kinases like p38, BRAF, or ALK5, where this scaffold is a validated starting point [1].

Synthesis of Functional Heterocyclic Betaines and Ionic Liquids

The compound's primary, experimentally validated application is as a precursor for synthesizing (E)-1-alkyl-[2-(1H-imidazol-2-yl)vinyl]pyridinium salts, a class of heterocyclic betaines [2]. This application is a key differentiator from other imidazole-pyridine isomers. These betaine products are of interest for their unique electronic properties, making them candidates for research in catalysis, non-linear optical materials, and as components in novel ionic liquids [2].

Investigating the Role of Regio- and Stereochemistry in Target Binding

Given the class-level evidence that the 2-pyridyl isomer is associated with potent anticancer activity [3], the 4-pyridyl (E)-vinyl isomer serves as a crucial comparator in mechanistic studies. Researchers can use this compound to directly probe the spatial and electronic requirements for target engagement. Comparing its biological profile against the 2-pyridyl isomer allows for the mapping of key pharmacophoric features, which is essential for rational drug design and understanding off-target effects.

Metal Coordination and Supramolecular Chemistry Studies

The molecule's planar, conjugated (E)-vinyl linker positions the nitrogen atoms of the imidazole and pyridine rings at a fixed distance and orientation. This makes it a valuable ligand for constructing discrete coordination complexes or extended supramolecular architectures (e.g., metal-organic frameworks). This application is directly supported by its known use in forming defined pyridinium salts and its well-defined geometric constraints [2].

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